N-Hydroxy-3,4-methylenedioxyamphetamine is classified as an entactogen and stimulant. It is the N-hydroxy homologue of MDMA and has been noted for its psychoactive effects. The compound was first synthesized by Alexander Shulgin, who documented its effects in his book PiHKAL (Phenethylamines I Have Known and Loved) . It is classified as a Schedule I controlled substance in the United States, indicating that it has no accepted medical use and a high potential for abuse .
The synthesis of N-hydroxy-3,4-methylenedioxyamphetamine typically involves the following steps:
The synthesis can be represented by the following general reaction:
The molecular formula of N-hydroxy-3,4-methylenedioxyamphetamine is , with a molar mass of approximately 209.25 g/mol. The compound features a methylenedioxy group attached to a phenethylamine backbone. Key structural characteristics include:
The three-dimensional structure can be visualized using molecular modeling software or databases such as PubChem.
N-Hydroxy-3,4-methylenedioxyamphetamine can undergo various chemical reactions:
The mechanism of action of N-hydroxy-3,4-methylenedioxyamphetamine involves its interaction with neurotransmitter systems in the brain:
The specific binding affinities for serotonin transporters compared to dopamine transporters have been documented in pharmacological studies.
N-Hydroxy-3,4-methylenedioxyamphetamine exhibits several notable physical and chemical properties:
N-Hydroxy-3,4-methylenedioxyamphetamine has been primarily studied for its psychoactive effects and potential therapeutic applications:
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: